4-propylphenyl phenoxyacetate
CAS No.:
VCID: VC10908666
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Biological ActivitiesPhenoxyacetic acids and their derivatives have been studied for various biological activities, including herbicidal and insecticidal properties. The biological activity of these compounds can be influenced by substituents on the phenyl ring, such as alkyl groups like propyl.
Synthesis MethodsThe synthesis of phenoxyacetic acid derivatives typically involves the reaction of a phenol with chloroacetic acid or its esters. For 4-propylphenyl phenoxyacetate, the synthesis might involve a similar approach, starting with 4-propylphenol.
Additional Research Directions
|
||||||
---|---|---|---|---|---|---|---|
Product Name | 4-propylphenyl phenoxyacetate | ||||||
Molecular Formula | C17H18O3 | ||||||
Molecular Weight | 270.32 g/mol | ||||||
IUPAC Name | (4-propylphenyl) 2-phenoxyacetate | ||||||
Standard InChI | InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3 | ||||||
Standard InChIKey | QZCQFHGTUBGQLR-UHFFFAOYSA-N | ||||||
SMILES | CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 | ||||||
Canonical SMILES | CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 | ||||||
PubChem Compound | 733470 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume